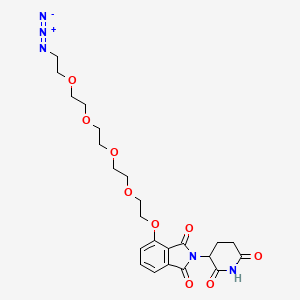
Thalidomide-O-PEG4-Azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-PEG4-Azide is a synthetic compound that integrates thalidomide, a polyethylene glycol (PEG) spacer, and an azide group. This compound is primarily utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative molecules designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-PEG4-Azide involves several key steps:
Thalidomide Activation: Thalidomide is first activated by introducing a functional group that can react with the PEG spacer.
PEG Spacer Attachment: The activated thalidomide is then conjugated with a PEG spacer, typically through a nucleophilic substitution reaction.
Azide Introduction: Finally, the azide group is introduced to the PEGylated thalidomide through a reaction with an azide-containing reagent
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide are activated and reacted with PEG spacers in industrial reactors.
Purification: The resulting product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to verify the compound’s purity and consistency
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-O-PEG4-Azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions:
CuAAC Reactions: Typically involve copper(I) catalysts and alkyne-containing molecules.
SPAAC Reactions: Utilize strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst
Major Products: The major products formed from these reactions are conjugates of this compound with various alkyne-containing molecules, which are used in the synthesis of PROTACs and other bioconjugates .
Aplicaciones Científicas De Investigación
Thalidomide-O-PEG4-Azide has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the selective degradation of target proteins
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways
Medicine: Investigated for its potential in targeted cancer therapies and other therapeutic applications
Industry: Utilized in the development of novel drug delivery systems and bioconjugates
Mecanismo De Acción
Thalidomide-O-PEG4-Azide exerts its effects through the following mechanism:
Target Protein Binding: The thalidomide moiety binds to cereblon, a component of the E3 ubiquitin ligase complex
Ubiquitination: The E3 ligase complex ubiquitinates the target protein, marking it for degradation by the proteasome
Protein Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, leading to a reduction in its cellular levels
Comparación Con Compuestos Similares
Thalidomide-O-PEG4-Amido-Azide: Similar structure but with an amido group instead of an azide.
Lenalidomide-O-PEG4-Azide: Contains lenalidomide instead of thalidomide, offering different biological properties.
Pomalidomide-O-PEG4-Azide: Incorporates pomalidomide, another thalidomide analogue, providing distinct therapeutic potential.
Uniqueness: Thalidomide-O-PEG4-Azide is unique due to its specific combination of thalidomide, PEG spacer, and azide group, which allows for versatile applications in PROTAC synthesis and click chemistry reactions .
Propiedades
IUPAC Name |
4-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O9/c24-27-25-6-7-33-8-9-34-10-11-35-12-13-36-14-15-37-18-3-1-2-16-20(18)23(32)28(22(16)31)17-4-5-19(29)26-21(17)30/h1-3,17H,4-15H2,(H,26,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXQGUAIPAANLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














